2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}-N-propylacetamide
Description
This compound is a pyridinone derivative characterized by a 1,4-dihydropyridin-1-yl core substituted with a methoxy group at position 5, a 4-oxo moiety, and a pyrimidin-2-ylsulfanylmethyl group at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to pyridinone-based scaffolds .
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-5-17-15(22)10-20-9-14(23-2)13(21)8-12(20)11-24-16-18-6-4-7-19-16/h4,6-9H,3,5,10-11H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRDYCPIBDWKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C=C1CSC2=NC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}-N-propylacetamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities, particularly in cardiovascular and neuropharmacological contexts. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H18N4O3S
- Molecular Weight: 318.38 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers. This compound likely interacts with L-type calcium channels, which are crucial in regulating vascular tone and cardiac contractility.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties by modulating glutamatergic neurotransmission, potentially beneficial in conditions like epilepsy and neurodegenerative disorders .
- Antioxidant Activity : The presence of methoxy and pyrimidine groups may enhance its antioxidant capabilities, contributing to cellular protection against oxidative stress.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:
Case Study 1: Anticancer Activity
A study conducted on various human tumor cell lines demonstrated that the compound exhibits selective cytotoxicity towards leukemia cells. The mechanism involved the induction of apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .
Case Study 2: Neuroprotection in Epilepsy Models
In animal models of epilepsy, administration of this compound resulted in a significant decrease in seizure frequency. The neuroprotective effect was associated with reduced glutamate receptor activity, suggesting a promising avenue for the treatment of epilepsy and related neurological disorders .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the pyridinone and related heterocyclic families.
Structural Analogues from Pharmacopeial Forum (2017)
Three stereoisomers from Pharmacopeial Forum (PF 43(1), 2017) share similarities in heterocyclic and amide functionalities but differ in stereochemistry and substituents:
- Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
- Compound n: (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
- Compound o: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
The target compound’s pyridinone core and sulfanyl linkage may enhance π-π stacking and thiol-mediated interactions compared to the rigid hexane backbone of Compounds m/n/o.
Pyridin-2-one Derivatives from Egyptian Academic Journal (2022)
Two pyridin-2-one analogs from EAJBS (2022) exhibit distinct substituents:
- Pyridin-2-one (1): 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
- Pyridin-2-one (2): 1-(4-Acetylphenyl)-6-amino-4-(4-(dimethylamino)-phenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
The target compound’s pyrimidin-2-ylsulfanylmethyl group may confer selective binding to cysteine-rich enzyme pockets, whereas Pyridin-2-one derivatives (1/2) rely on dicarbonitrile groups for DNA interaction .
Research Findings and Functional Implications
- Metabolic Stability: The N-propylacetamide side chain in the target compound likely improves metabolic stability compared to the hydroxy and amino groups in Pyridin-2-one (1/2), which are prone to glucuronidation .
- Stereochemical Impact : Unlike Compounds m/n/o, the target compound’s simpler stereochemistry reduces synthetic complexity while maintaining target affinity.
- Solubility vs. Bioactivity : The methoxy group balances lipophilicity for membrane permeability, whereas Pyridin-2-one (1/2)’s dicarbonitrile groups may limit solubility despite enhancing DNA binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
